5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one
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Overview
Description
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one involves multiple steps. One common method includes the condensation of furan-2-ylmethylamine with 5,6-dimethylpyrrolo[2,3-d]pyrimidine-4-thiol, followed by cyclization with hydrazine derivatives to form the pyrazolone ring . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrazolone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, each with potential biological activities .
Scientific Research Applications
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have shown potent anticancer activities.
Thioglycoside derivatives: These compounds have been studied for their cytotoxic activities and CDK inhibition.
Uniqueness
5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one is unique due to its specific structural features, such as the furan-2-ylmethyl group and the pyrazolone ring, which contribute to its potent biological activities and selectivity towards CDKs .
Properties
IUPAC Name |
5-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-11(2)22(7-13-4-3-5-24-13)16-15(10)17(19-9-18-16)25-8-12-6-14(23)21-20-12/h3-6,9H,7-8H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFZYUDPGCEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SCC3=CC(=O)NN3)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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